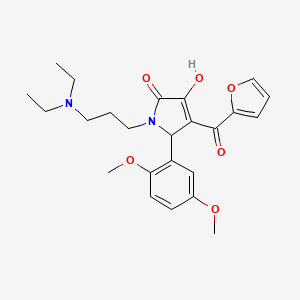

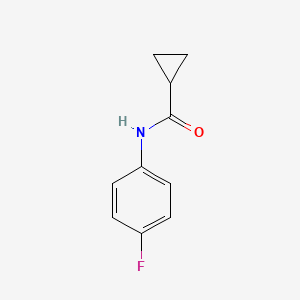

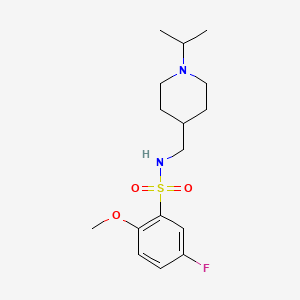

N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(2-(3-allylureido)phenyl)thiophene-3-carboxamide” is a thiophene derivative . Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an αAplicaciones Científicas De Investigación

Chemical Synthesis and Reactivity

Research on thiophene-3-carboxamides and related structures has revealed their versatility in chemical synthesis. For instance, thiophene-3-carboxamides bearing allyl or benzyl substituents have been shown to undergo dearomatising cyclisation, leading to the formation of pyrrolinones, azepinones, or partially saturated azepinothiophenes when treated with LDA (Clayden et al., 2004). Additionally, N-glycosyl-thiophene-2-carboxamides, including various derivatives, have been synthesized and evaluated for their biological activities, showcasing the methodological innovation and application of thiophene carboxamides in drug discovery and molecular biology (Rawe et al., 2006).

Biological Activity

The antimicrobial and anticancer properties of thiophene carboxamide derivatives have been extensively studied. For example, N-(thiophen-2-ylmethyl)thiophene-2-carboxamide demonstrated effective antibacterial activity against various microorganisms, illustrating the potential of these compounds in developing new antimicrobial agents (Cakmak et al., 2022). Furthermore, thiophene-2-carboxamide derivatives have been evaluated for their cytotoxic activity against several cancer cell lines, with certain derivatives exhibiting potent inhibitory activity, highlighting the potential for therapeutic applications (Gulipalli et al., 2019).

Material Science and Environmental Applications

Thiophene-based compounds also play a significant role in materials science, particularly in the development of mesogenic materials and antimicrobial coatings. For instance, thiophene and 1,3-thiazole-based mesogenic materials have been synthesized, offering unique physical properties suitable for various industrial applications, including displays and optical devices (Seed, 2007). Moreover, new modified polyesteramide resin compositions incorporating thiophene derivatives have shown enhanced physico-mechanical and chemical properties, along with antimicrobial activity, suggesting their utility in industrial coatings and biocides (El-Eisawy et al., 2013).

Mecanismo De Acción

Target of Action

Thiophene-based analogs have been studied extensively and are known to interact with a variety of biological targets . They have shown potential as biologically active compounds with a variety of effects .

Mode of Action

Thiophene derivatives have been reported to exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . The interaction of these compounds with their targets often results in changes at the molecular and cellular level .

Biochemical Pathways

Thiophene derivatives are known to interact with a variety of biochemical pathways, often resulting in downstream effects that contribute to their therapeutic properties .

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level, often contributing to their therapeutic properties .

Propiedades

IUPAC Name |

N-[2-(prop-2-enylcarbamoylamino)phenyl]thiophene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O2S/c1-2-8-16-15(20)18-13-6-4-3-5-12(13)17-14(19)11-7-9-21-10-11/h2-7,9-10H,1,8H2,(H,17,19)(H2,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGPXTMNFRXSLIL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC1=CC=CC=C1NC(=O)C2=CSC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl (2-(piperidin-1-yl)benzo[d]thiazol-6-yl) terephthalate](/img/structure/B2896344.png)

![Methyl 2'-amino-6'-ethyl-1,7'-dimethyl-2,5'-dioxo-1,2,5',6'-tetrahydrospiro[indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2896359.png)

![1-[4-(2-Chloropyridine-4-carbonyl)piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B2896360.png)

![5-(4-bromophenyl)-3-(4-methoxyphenyl)-2-(o-tolyl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2896361.png)

![(2S,4R)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methoxypyrrolidine-2-carboxylic acid](/img/structure/B2896364.png)